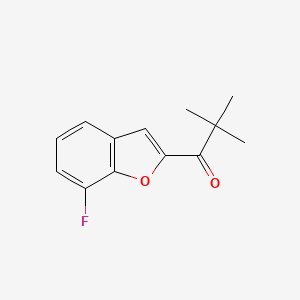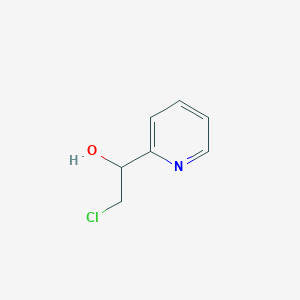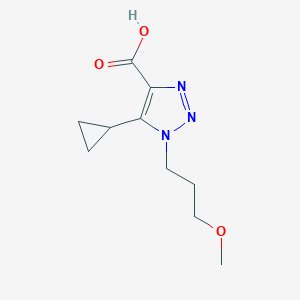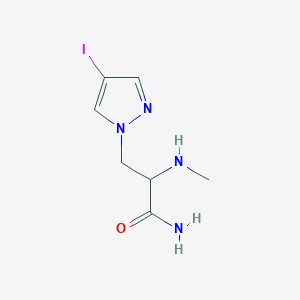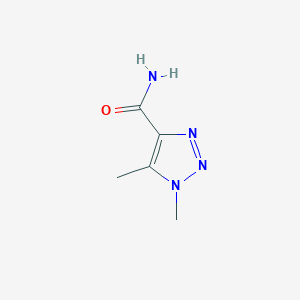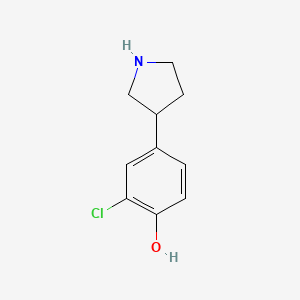
2-Chloro-4-(pyrrolidin-3-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(pyrrolidin-3-yl)phenol is an organic compound that features a phenol group substituted with a chlorine atom and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(pyrrolidin-3-yl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Substitution Reaction: The phenol group is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The pyrrolidine ring is then coupled to the chlorinated phenol through nucleophilic substitution or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(pyrrolidin-3-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-4-(pyrrolidin-3-yl)phenol has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interactions with proteins and enzymes.
Industrial Applications: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(pyrrolidin-3-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the phenol group can participate in hydrogen bonding and other interactions. The chlorine atom may also influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-(pyrrolidin-2-yl)phenol: Similar structure but with the pyrrolidine ring attached at a different position.
2-Chloro-4-(pyrrolidin-4-yl)phenol: Another positional isomer with different biological activity.
2-Chloro-4-(piperidin-3-yl)phenol: Contains a piperidine ring instead of a pyrrolidine ring, leading to different pharmacological properties.
Uniqueness
2-Chloro-4-(pyrrolidin-3-yl)phenol is unique due to the specific positioning of the pyrrolidine ring, which can significantly influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C10H12ClNO |
|---|---|
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
2-chloro-4-pyrrolidin-3-ylphenol |
InChI |
InChI=1S/C10H12ClNO/c11-9-5-7(1-2-10(9)13)8-3-4-12-6-8/h1-2,5,8,12-13H,3-4,6H2 |
Clave InChI |
CCCIHQQJMKVNED-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1C2=CC(=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


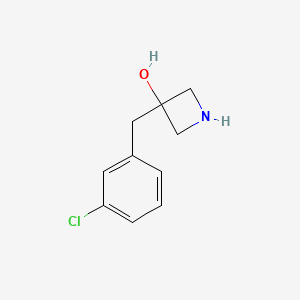
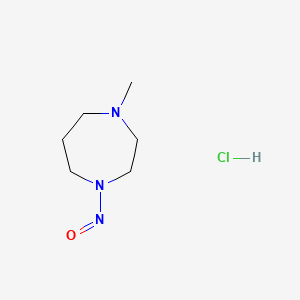
![4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13627274.png)
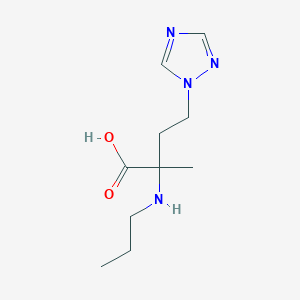
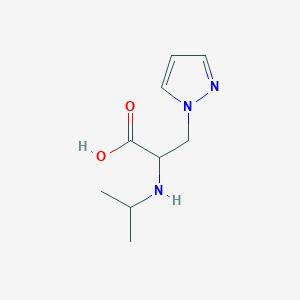
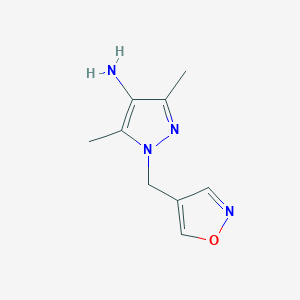
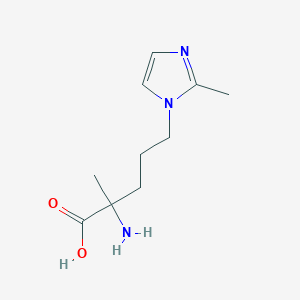
![Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate](/img/structure/B13627307.png)
